molecular formula C20H24N6O B2501796 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2319784-77-3

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2501796
CAS No.: 2319784-77-3
M. Wt: 364.453
InChI Key: RVUYJGIZJCKPRS-UHFFFAOYSA-N
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Description

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a complex organic compound notable for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves a multistep process:

  • Formation of pyrrolopyrimidine core: : Starting with readily available starting materials, the pyrrolopyrimidine core is synthesized via cyclization reactions.

  • Substitution Reactions: : The pyrrolopyrimidine core undergoes selective substitution at specific positions to introduce the necessary functional groups.

  • Final Assembly: : The final compound is assembled through careful protection and deprotection steps, ensuring the correct placement of substituents.

Industrial Production Methods

In an industrial setting, the production of this compound necessitates rigorous control over reaction conditions, including temperature, solvent choice, and purification steps. Scaled-up synthesis might involve continuous flow chemistry techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen to form oxo derivatives.

  • Reduction: : Conversion of functional groups to their reduced forms.

  • Substitution: : Replacing existing substituents with new groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: : Utilize electrophilic and nucleophilic reagents under controlled temperature and solvent conditions.

Major Products

The major products of these reactions depend on the specific substituents involved but generally lead to derivatives with varied pharmacological properties.

Scientific Research Applications

Chemistry

Used as a precursor for synthesizing novel chemical entities with potential therapeutic applications.

Biology

Investigated for its biological activity against various cellular targets.

Medicine

Explored as a candidate for drug development, especially in the treatment of specific diseases due to its unique molecular structure.

Industry

Utilized in the design of advanced materials and chemical intermediates in industrial processes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific proteins or enzymes involved in biological pathways.

  • Pathways Involved: : Alters signaling pathways leading to desired biological outcomes, such as inhibition of disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

  • 6-methyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness

The compound's specific substituent pattern confers unique chemical and biological properties not seen in its analogs, making it a valuable subject of study.

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Properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-8-17-19(25-13)20(24-12-22-17)26-6-4-14(5-7-26)10-27-18-9-16(15-2-3-15)21-11-23-18/h8-9,11-12,14-15,25H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUYJGIZJCKPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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